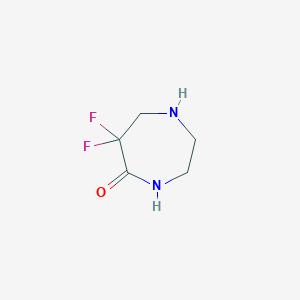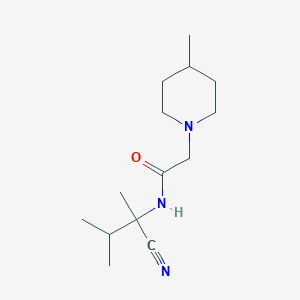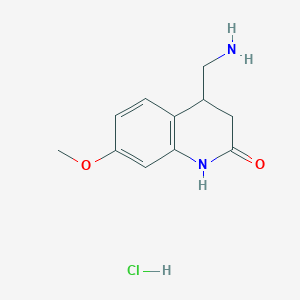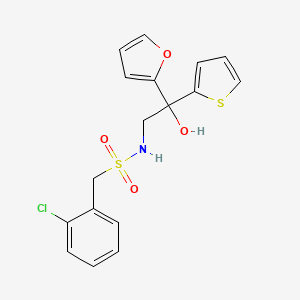
6,6-Difluoro-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-1,4-diazepan-5-one is a chemical compound with the molecular formula C5H8F2N2O and a molecular weight of 150.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 6,6-Difluoro-1,4-diazepan-5-one is 1S/C5H8F2N2O/c6-5(7)3-8-1-2-9-4(5)10/h8H,1-3H2,(H,9,10) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
6,6-Difluoro-1,4-diazepan-5-one is a powder at room temperature . The compound has a molecular weight of 150.13 .Aplicaciones Científicas De Investigación
1,4-Diazepines: Synthesis and Biological Significance
1,4-Diazepines are notable for their wide range of biological activities, making them of significant interest in medicinal chemistry. These compounds have been extensively studied for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued, highlighting their potential utility in pharmaceutical applications. The advancements in synthetic routes and the exploration of biological activities suggest that diazepine derivatives, potentially including 6,6-Difluoro-1,4-diazepan-5-one, could be explored for their pharmaceutical benefits (Rashid et al., 2019).
Environmental Occurrence and Transformation
The environmental presence and transformation of benzodiazepine derivatives, a related category, have been studied to understand their fate in water treatment processes. These studies have shown the persistence of benzodiazepine compounds in various water bodies and their incomplete removal during conventional water treatment. The identification of transformation products formed during treatment processes provides insights into the environmental impact and degradation pathways of such compounds, which may inform research on diazepine derivatives including 6,6-Difluoro-1,4-diazepan-5-one (Kosjek et al., 2012).
Potential Medical and Diagnostic Applications
Research on BODIPY compounds, which share structural similarities with diazepine derivatives, reveals their utility in medical diagnostics and as functional materials in drug delivery systems. The integration of BODIPY into drug carriers has been explored to enhance therapeutic effects, particularly in cancer treatment, and to provide real-time imaging capabilities. This indicates a potential research direction for 6,6-Difluoro-1,4-diazepan-5-one in creating multifunctional drug carriers and diagnostic tools (Marfin et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6,6-difluoro-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)3-8-1-2-9-4(5)10/h8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJVFUVSZAWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(CN1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)
![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)


![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)




